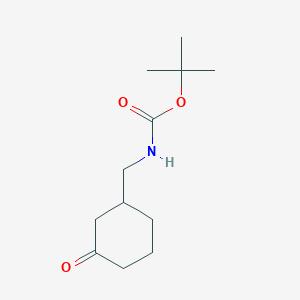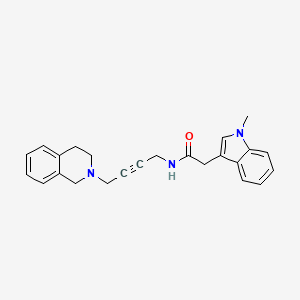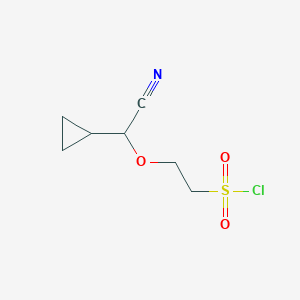
tert-Butyl ((3-oxocyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl ((3-oxocyclohexyl)methyl)carbamate, also known as Trolox, is a synthetic analog of vitamin E. It is a potent antioxidant that has been widely used in scientific research to investigate its potential therapeutic effects. Trolox has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various diseases and conditions.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-oxocyclohexyl)methyl)carbamate is thought to involve its ability to scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. tert-Butyl ((3-oxocyclohexyl)methyl)carbamate has been found to protect against oxidative stress-induced cell death and to enhance cell survival in various cell types.
Biochemical and Physiological Effects:
tert-Butyl ((3-oxocyclohexyl)methyl)carbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit lipid peroxidation, reduce inflammation, and improve mitochondrial function. tert-Butyl ((3-oxocyclohexyl)methyl)carbamate has also been found to enhance the activity of various enzymes involved in antioxidant defense, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
Tert-Butyl ((3-oxocyclohexyl)methyl)carbamate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other antioxidants. However, one limitation of tert-Butyl ((3-oxocyclohexyl)methyl)carbamate is that it can exhibit pro-oxidant effects under certain conditions, which can complicate its use in certain experiments.
Future Directions
There are several future directions for the study of tert-Butyl ((3-oxocyclohexyl)methyl)carbamate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of tert-Butyl ((3-oxocyclohexyl)methyl)carbamate and to optimize its use in various experimental settings. Finally, the development of new analogs of tert-Butyl ((3-oxocyclohexyl)methyl)carbamate with improved properties could lead to the discovery of even more potent antioxidants with therapeutic potential.
Synthesis Methods
The synthesis of tert-Butyl ((3-oxocyclohexyl)methyl)carbamate involves the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of a catalyst. The resulting product is then reacted with methyl carbamate to yield tert-Butyl ((3-oxocyclohexyl)methyl)carbamate. The synthesis method is relatively straightforward and has been well-established in the literature.
Scientific Research Applications
Tert-Butyl ((3-oxocyclohexyl)methyl)carbamate has been extensively studied for its potential therapeutic effects in various diseases and conditions. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h9H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOQXTIUYUKOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260836-35-8 |
Source


|
| Record name | tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2905725.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905727.png)
![Cyclopropyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2905730.png)



![(Z)-ethyl 1-benzyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2905735.png)

amino}propanoic acid](/img/structure/B2905737.png)
![{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine](/img/structure/B2905739.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-4-carboxamide](/img/structure/B2905745.png)
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2905746.png)